Vapreotide acetate

Overview

Description

Preparation Methods

Synthetic Routes: Vapreotide acetate can be synthesized using solid-phase peptide synthesis (SPPS) methods.

Industrial Production: Details about industrial-scale production methods are proprietary and may vary among manufacturers.

Chemical Reactions Analysis

Reactions: Vapreotide acetate does not undergo extensive chemical reactions due to its stable peptide structure.

Common Reagents and Conditions: Since it is a peptide, it is generally stable under physiological conditions.

Major Products: No significant chemical transformations occur; the compound remains intact.

Scientific Research Applications

Mechanism of Action

- Vapreotide acetate is a somatostatin analog with higher metabolic stability than the parent hormone.

- It:

- Reduces splanchnic blood flow .

- Inhibits growth hormone release .

- Suppresses the release of peptides and vasoactive compounds from neuroendocrine tumors .

Comparison with Similar Compounds

Unique Features: Vapreotide acetate’s stability and specific receptor interactions distinguish it from other somatostatin analogs.

Similar Compounds: Other somatostatin analogs include , , and .

Biological Activity

Vapreotide acetate is a synthetic analog of somatostatin, a peptide hormone that plays a crucial role in inhibiting various endocrine and exocrine functions. This compound is primarily used in the management of esophageal variceal bleeding, particularly in patients with cirrhosis, and has shown efficacy in reducing portal pressure and controlling gastrointestinal bleeding. This article explores the biological activity of this compound, including its pharmacodynamics, clinical applications, and relevant research findings.

Vapreotide exerts its effects through multiple mechanisms:

- Somatostatin Receptor Interaction : Vapreotide binds to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5, leading to the inhibition of growth hormone release and the suppression of various neuroendocrine functions. This action is crucial in conditions characterized by excessive hormone secretion, such as acromegaly and neuroendocrine tumors .

- Reduction of Splanchnic Blood Flow : By decreasing splanchnic blood flow, vapreotide effectively lowers portal pressure, which is beneficial in managing variceal bleeding. Studies have demonstrated that vapreotide significantly reduces collateral circulation blood flow in cirrhotic rats .

- Inhibition of Gastrointestinal Hormones : Vapreotide also inhibits the release of gastrointestinal hormones such as cholecystokinin (CCK) and gastrin, which can affect gastric acidity and gallbladder contraction .

Pharmacological Profile

| Property | Details |

|---|---|

| Molecular Weight | Approximately 326 g/mol |

| Half-Life | About 30 minutes |

| Route of Elimination | 76% via bile; remainder renal |

| Common Side Effects | Headache, fatigue, diarrhea, nausea |

| Indications | Esophageal variceal bleeding |

Esophageal Variceal Bleeding

Vapreotide has been extensively studied for its role in managing esophageal variceal bleeding. A pivotal study highlighted that early administration of vapreotide significantly improved bleeding control and reduced mortality rates among patients experiencing significant bleeding episodes . The efficacy was further supported by a meta-analysis encompassing four randomized trials that confirmed its effectiveness in controlling variceal hemorrhage.

Other Indications

Beyond esophageal variceal bleeding, vapreotide has been investigated for other conditions:

- AIDS-related Diarrhea : Due to its inhibitory effects on gastrointestinal secretions, vapreotide has shown promise in managing diarrhea associated with AIDS .

- Neuroendocrine Tumors : Its ability to inhibit hormone secretion makes it a candidate for treating various neuroendocrine tumors.

Case Studies

-

Case Study on Variceal Bleeding Control :

- A study involving patients with cirrhosis demonstrated that those treated with vapreotide had a significant reduction in the incidence of rebleeding compared to those receiving standard therapy. The treatment led to a marked decrease in portal pressure within hours of administration.

- Clinical Trial on Gastric Acidity :

Properties

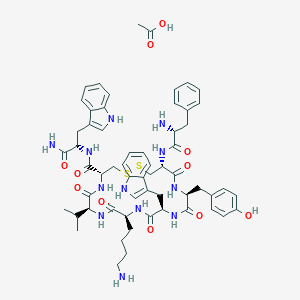

IUPAC Name |

acetic acid;(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H70N12O9S2.C2H4O2/c1-32(2)49-57(78)68-48(55(76)64-44(50(60)71)26-35-28-61-41-16-8-6-14-38(35)41)31-80-79-30-47(67-51(72)40(59)24-33-12-4-3-5-13-33)56(77)65-45(25-34-19-21-37(70)22-20-34)53(74)66-46(27-36-29-62-42-17-9-7-15-39(36)42)54(75)63-43(52(73)69-49)18-10-11-23-58;1-2(3)4/h3-9,12-17,19-22,28-29,32,40,43-49,61-62,70H,10-11,18,23-27,30-31,58-59H2,1-2H3,(H2,60,71)(H,63,75)(H,64,76)(H,65,77)(H,66,74)(H,67,72)(H,68,78)(H,69,73);1H3,(H,3,4)/t40-,43+,44+,45+,46-,47+,48+,49+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBIZSMHYSQUHDH-NCACADTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H74N12O11S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1191.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116430-60-5 | |

| Record name | Vapreotide acetate [USAN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116430605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VAPREOTIDE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5562377HFV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.